![molecular formula C9H15N B2480797 9-Azadispiro[3.0.35.24]decane CAS No. 2416237-48-2](/img/structure/B2480797.png)
9-Azadispiro[3.0.35.24]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related dispiro compounds like Dispiro[2.1.3.2]decane has been achieved through methods starting from simpler cyclic precursors such as methylenecyclopropane, employing a series of steps that efficiently construct the spiro framework (Baldwin & Shukla, 1999). Another approach involves the ultrasound-promoted one-pot synthesis of spiro compounds, demonstrating advantages such as higher yields and shorter reaction times (Li, Zhai, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of 9-Azadispiro[3.0.35.24]decane, while not directly available, can be inferred from studies on similar dispiro compounds. For example, the linear Dispiro Decanes involve azides reacting with diamino carbene analogues to form compounds with multiple four-membered rings, which are characterized by X-ray and spectroscopic methods (Neumann & Obloh, 2010).
Chemical Reactions and Properties
Spirocyclic compounds often exhibit unique reactivity due to their strained ring systems and the presence of spiro junctions. For instance, the reactivity of spiro compounds with azadienes in palladium-catalyzed cycloaddition reactions highlights the potential for constructing complex spirocyclic frameworks with high stereocontrol, providing access to enantioenriched spirocycles (Liu, Yang, & Li, 2021).
Applications De Recherche Scientifique
Synthesis and Derivatives
- Asymmetric Synthesis : Spiro-piperidine derivatives, including 5-Aza-spiro-[3,5] nonane and 6-aza-spiro-[4,5] decane derivatives, have been synthesized from oxazolopiperidine synthon via alkylation and cyclisation under dissolving metal conditions (Ribeiro et al., 1994).
Chemical Properties and Reactions
- Linear Dispiro Decanes and Tetrazolines : Azides react with diaminostannylene or diaminogermylene to produce distannadispiro[3.1.3.1]decanes or digerma analogues, characterized by X-ray and spectroscopic methods (Neumann & Obloh, 2010).
- Long-range Intervalence Electron Tunneling : Studies on spiro binuclears with varying ring numbers, such as dispiro[3.1.3.1]decane, reveal insights into electron tunneling and its application in long-range tunneling comparable to solid matrices and biological systems (Stein, Lewis & Seitz, 1982).
Medical and Biological Applications
- Antiarthritic and Immunosuppressive Activity : Substituted azaspiro[4.5]decane analogues of spirogermanium demonstrate antiarthritic and immunosuppressive activity, suggesting potential applications in autoimmune diseases and tissue transplantation (Badger et al., 1990).
Synthesis of Nitroxides
- Synthesis of Nitroxides for PELDOR Measurements : Nitroxides of 7-azadispiro[5.1.5.2]pentadecane demonstrate high stability and suitability for PELDOR distance measurements, indicating their applicability in detailed molecular studies (Kirilyuk et al., 2012).
Material Science and Engineering
- Ionic Liquids with Spiro Cations : Metal-containing ionic liquids with spiro cations like 2-oxo-5-azoniaspiro[4.4]nonane demonstrate unique crystal structures and thermal properties, essential for material science applications (Zakharov et al., 2021).
Ultrasound-Promoted Synthesis
- One-Pot Synthesis under Ultrasound Irradiation : The ultrasound-promoted synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione demonstrates a method that offers advantages like shorter reaction times and higher yields (Li, Zhai & Chen, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
9-azadispiro[3.0.35.24]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-8(4-1)7-10-9(8)5-2-6-9/h10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZEPDTRKWOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC23CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
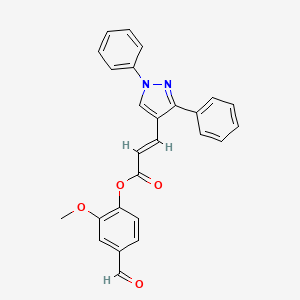
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)
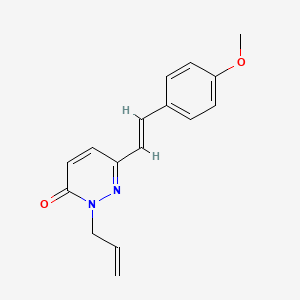

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)
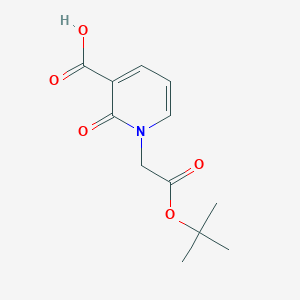

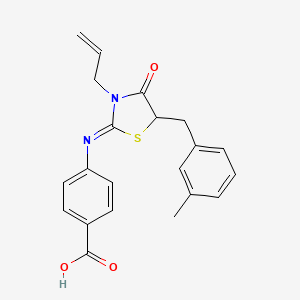
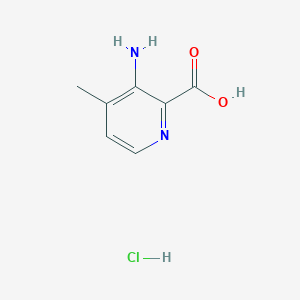
![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)